Optimized Analogues Yield Single-Digit Nanomolar Potency Against HIV-1 Wild-Type and Y181C Mutant
The 5-Benzyloxazole scaffold is a validated starting point for generating highly potent NNRTIs. Optimization of the 4-position on the benzyl ring of the core scaffold yielded analogs with significantly enhanced activity against both wild-type and drug-resistant HIV-1 strains. The parent benzyloxazole compound 1 was used as a baseline. Derivatives 1e and 1f, which incorporate ethyl and isopropyl groups, respectively, at the 4-position, demonstrated potency in the 1-7 nM range against both wild-type virus and the clinically challenging Tyr181Cys (Y181C) variant [1].
| Evidence Dimension | Inhibitory potency against HIV-1 strains (EC50 or IC50) |
|---|---|
| Target Compound Data | Analogues 1e and 1f exhibit 1-7 nM potency. |
| Comparator Or Baseline | Parent benzyloxazole scaffold 1 (baseline for SAR optimization). |
| Quantified Difference | Optimized derivatives achieve low nanomolar potency (1-7 nM) against both WT and Y181C strains. |
| Conditions | In vitro enzyme inhibition and cell-based antiviral assays against wild-type HIV-1 and Y181C mutant strains. |
Why This Matters
Demonstrates that the 5-benzyloxazole core can be optimized to overcome a major drug-resistance mutation (Y181C), a critical differentiator for procurement in antiviral drug discovery programs.
- [1] Bollini, M., Gallardo-Macias, R., Spasov, K. A., Tirado-Rives, J., Anderson, K. S., & Jorgensen, W. L. (2013). Optimization of benzyloxazoles as non-nucleoside inhibitors of HIV-1 reverse transcriptase to enhance Y181C potency. Bioorganic & Medicinal Chemistry Letters, 23(4), 1110–1113. View Source
